2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose
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Overview
Description
2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose is a versatile chemical compound with the molecular formula C12H19NO8. It is a derivative of D-glucose, where the hydroxyl groups at positions 1 and 3 are acetylated, and the hydroxyl group at position 2 is replaced by an acetamido group. This compound is significant in biochemistry and organic synthesis due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose typically involves the acetylation of 2-amino-2-deoxy-D-glucose. The process begins with the protection of the amino group using an acetyl group, followed by the selective acetylation of the hydroxyl groups at positions 1 and 3. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose is extensively used in scientific research due to its role in the synthesis of glycoproteins and oligosaccharides. It serves as a starting material for preparing diverse glycosides, which are crucial in studying carbohydrate-protein interactions and developing therapeutic agents . In biology, it is used to investigate cellular processes involving glycosylation. In medicine, it contributes to the development of drugs targeting glycoprotein-related pathways .
Mechanism of Action
The mechanism of action of 2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to mimic natural substrates, thereby modulating biochemical pathways related to glycosylation.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose
- 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride
Uniqueness
2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern, which imparts distinct reactivity and stability. This makes it particularly useful in synthesizing glycosides with precise structural configurations, essential for studying carbohydrate-related biological processes.
Properties
IUPAC Name |
[(3R,4R,5S,6R)-3-acetamido-2-acetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-11(19-6(2)16)10(18)8(4-14)21-12(9)20-7(3)17/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8-,9-,10-,11-,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKVPCXJVMFXTF-PRFVCTMUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)CO)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)CO)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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